Ceftolozane - 689293-68-3

Ceftolozane

Catalog Number: EVT-263493
CAS Number: 689293-68-3
Molecular Formula: C23H30N12O8S2
Molecular Weight: 666.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftolozane is a novel antipseudomonal cephalosporin, belonging to the class of β-lactam antibiotics. [, ] It is typically administered in combination with tazobactam, a β-lactamase inhibitor, to broaden its spectrum of activity. [] Ceftolozane is designed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, which pose a significant threat in healthcare settings. [, , , ] In scientific research, ceftolozane serves as a valuable tool to study bacterial resistance mechanisms, explore novel antimicrobial combinations, and investigate its pharmacokinetic properties in various patient populations. [, , , , ]

Molecular Structure Analysis

Ceftolozane features a unique 3′ aminopyrazolium side chain, which contributes to its potent activity against Pseudomonas aeruginosa. [, ] This structural modification enhances its binding affinity to penicillin-binding protein 3 (PBP3), a crucial enzyme involved in bacterial cell wall synthesis. [, ] Additionally, ceftolozane demonstrates higher affinity for PBP1b compared to other β-lactam agents. []

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting bacterial cell wall biosynthesis. [] It primarily targets PBP3 in Pseudomonas aeruginosa, disrupting the formation of peptidoglycan cross-links essential for cell wall integrity. [, ] This leads to cell wall weakening and ultimately bacterial death. [] Tazobactam, when co-administered, protects ceftolozane from hydrolysis by extended-spectrum β-lactamases (ESBLs) produced by certain bacteria, further enhancing its efficacy. [] The combination also demonstrates activity against AmpC β-lactamases, widening its spectrum of activity against resistant pathogens. []

Physical and Chemical Properties Analysis

Ceftolozane exhibits low plasma protein binding (20%), facilitating its distribution to target sites of infection. [] It is primarily excreted unchanged in urine (≥92%), necessitating dosage adjustments in patients with renal impairment. []

Applications
  • In vitro susceptibility testing: Ceftolozane's activity against various Gram-negative bacterial isolates, including MDR and extensively drug-resistant (XDR) strains, is extensively studied using in vitro susceptibility testing methods, such as broth microdilution and gradient diffusion strip crossing. [, , , , ] These studies provide crucial data on the prevalence of ceftolozane resistance and inform clinical treatment decisions.

  • Pharmacokinetic/pharmacodynamic (PK/PD) studies: Researchers utilize in vitro PK/PD models, such as hollow-fiber infection models, to investigate the relationship between ceftolozane exposure and bacterial killing, resistance selection, and the optimal dosing regimens for various patient populations. [, , , ] These studies aim to optimize dosing strategies for enhanced efficacy and minimize resistance development.

  • Combination therapy investigations: Ceftolozane's synergistic effects with other antimicrobial agents, such as amikacin, fosfomycin, and tobramycin, are explored through in vitro synergy testing methods, including time-kill assays and checkerboard MIC testing. [, , , ] These studies aim to identify effective combination therapies against highly resistant pathogens.

  • Resistance mechanism elucidation: WGS and molecular analyses are employed to understand the genetic basis for ceftolozane resistance in clinical isolates. [, , , ] Identifying specific resistance mechanisms, such as mutations in PBP3 or the presence of β-lactamases, provides valuable insights for developing novel therapeutic strategies.

  • Real-world experience analysis: Retrospective studies analyze real-world clinical data to evaluate the efficacy, safety, and utilization patterns of ceftolozane in various patient populations and infection types. [, , , ] These studies provide valuable insights into the clinical effectiveness and inform optimal treatment guidelines.

Tazobactam

Compound Description: Tazobactam is a β-lactamase inhibitor. It is often combined with β-lactam antibiotics to overcome bacterial resistance mechanisms. Tazobactam itself has limited antibacterial activity. []

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including those caused by Pseudomonas aeruginosa. [, ]

Avibactam

Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor. It is often combined with cephalosporins like ceftazidime to combat resistant bacteria. [, ]

Relevance: Avibactam is a potent inhibitor of a wider range of β-lactamases compared to Tazobactam. [] While Tazobactam does not significantly enhance Ceftolozane's activity against Pseudomonas aeruginosa, Avibactam restores susceptibility to Ceftolozane in strains producing specific AmpC variants, like the E221K variant. []

Meropenem

Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat severe bacterial infections. It is often used as a comparator drug in clinical trials evaluating Ceftolozane-Tazobactam. [, , , ]

Piperacillin

Compound Description: Piperacillin is an extended-spectrum β-lactam antibiotic belonging to the ureidopenicillin subclass. It is often combined with the β-lactamase inhibitor Tazobactam to enhance its spectrum of activity. [, , , ]

Relevance: Similar to Ceftolozane-Tazobactam, Piperacillin-Tazobactam is used for treating complicated intra-abdominal and urinary tract infections. [, ] Ceftolozane-Tazobactam demonstrates greater in vitro activity than Piperacillin-Tazobactam against MDR Pseudomonas aeruginosa isolates. [, ] The emergence of resistance to Ceftolozane-Tazobactam can sometimes be predicted by observing a decreased susceptibility to Piperacillin-Tazobactam. []

Imipenem

Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is often combined with cilastatin, a renal dehydropeptidase inhibitor, to prevent its breakdown in the kidneys. [, ]

Relebactam

Compound Description: Relebactam is a diazabicyclooctane β-lactamase inhibitor. It is combined with Imipenem to protect Imipenem from degradation by certain β-lactamases, expanding its spectrum of activity. []

Relevance: While Ceftolozane-Tazobactam remains active against many Imipenem-resistant Pseudomonas aeruginosa isolates, the emergence of strains resistant to both agents is being observed. [] These resistant strains often harbor metallo-β-lactamases (MBLs) or possess mutations in both AmpC and efflux pumps. []

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , ]

Relevance: Cefepime and Ceftolozane are both cephalosporins but differ in their activity against Pseudomonas aeruginosa. Ceftolozane typically exhibits greater potency than Cefepime against this pathogen, particularly against MDR strains. [, ]

Levofloxacin

Compound Description: Levofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. It is used to treat a variety of bacterial infections, but its use for Pseudomonas aeruginosa infections is becoming increasingly limited due to resistance. [, , ]

Relevance: Ceftolozane-Tazobactam often retains activity against Pseudomonas aeruginosa isolates that are resistant to Levofloxacin. [, ] This highlights Ceftolozane-Tazobactam's potential role in treating infections caused by MDR Pseudomonas aeruginosa, especially those resistant to fluoroquinolones.

Colistin

Compound Description: Colistin is a polypeptide antibiotic with activity against Gram-negative bacteria, including MDR Pseudomonas aeruginosa. It is often considered a last-resort antibiotic due to its potential for nephrotoxicity and neurotoxicity. [, , ]

Tobramycin

Compound Description: Tobramycin is an aminoglycoside antibiotic used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa. [, , ]

Relevance: Tobramycin and Ceftolozane-Tazobactam are often used in combination to treat MDR Pseudomonas aeruginosa infections. [, ] Synergistic activity has been observed when these agents are used together, resulting in enhanced bacterial killing and delayed emergence of resistance compared to Ceftolozane-Tazobactam monotherapy. [, ]

Fosfomycin

Compound Description: Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis. It has activity against both Gram-positive and Gram-negative bacteria, including some MDR strains. [, ]

Relevance: Similar to Tobramycin, Fosfomycin is often combined with Ceftolozane-Tazobactam for treating MDR Pseudomonas aeruginosa infections. [, ] Combining Fosfomycin with Ceftolozane-Tazobactam can enhance bacterial killing and suppress the emergence of resistance, particularly in strains with higher MICs to Ceftolozane-Tazobactam. []

Properties

CAS Number

689293-68-3

Product Name

Ceftolozane

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.69

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-DCZLAGFPSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Solubility

Soluble in DMSO.

Synonyms

CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam).

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.